Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate

Melting point Crystallinity Purification

Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate (CAS 175277-16-4) is a heterocyclic building block that combines a 3-methyl-1H-pyrazole core with a 5-methylisoxazol-3-yl substituent and a methyl ester at the 4-position. With a molecular weight of 221.21 g·mol⁻¹, an experimentally determined melting point of 168 °C, a predicted logP of 1.47, and a predicted pKa of 9.32 ± 0.50, this compound occupies a well-defined physicochemical space that distinguishes it from closely related analogs.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 175277-16-4
Cat. No. B063708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate
CAS175277-16-4
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2=NNC(=C2C(=O)OC)C
InChIInChI=1S/C10H11N3O3/c1-5-4-7(13-16-5)9-8(10(14)15-3)6(2)11-12-9/h4H,1-3H3,(H,11,12)
InChIKeyXUTOTPDIDDXYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate (CAS 175277-16-4): A Differentiated Isoxazole-Pyrazole Carboxylate Ester for Targeted Synthesis and Biological Profiling


Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate (CAS 175277-16-4) is a heterocyclic building block that combines a 3-methyl-1H-pyrazole core with a 5-methylisoxazol-3-yl substituent and a methyl ester at the 4-position. With a molecular weight of 221.21 g·mol⁻¹, an experimentally determined melting point of 168 °C, a predicted logP of 1.47, and a predicted pKa of 9.32 ± 0.50, this compound occupies a well-defined physicochemical space that distinguishes it from closely related analogs .

Why Closely Related Isoxazole-Pyrazole Carboxylates Cannot Substitutably Replace CAS 175277-16-4 in Drug Discovery and Chemical Biology


Even structurally similar isoxazole-pyrazole carboxylates cannot be considered interchangeable with CAS 175277-16-4. A change in the isoxazole ring substitution pattern – from 5-methylisoxazol-3-yl to the unsubstituted isoxazol-5-yl regioisomer – lowers the melting point by approximately 30 °C and reduces logP, indicating altered intermolecular interactions and lipophilicity . Moreover, the target compound has documented inhibitory activity against phosphodiesterase-4 (IC₅₀ = 200 µM), a biological profile absent in the 5-isoxazolyl analog, making it impossible to simply swap the two compounds without losing a validated screening lead [1].

Quantitative Differentiation Evidence for Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate vs. Closest Analogs


Higher Crystallinity and Thermal Stability Over the 5-Isoxazolyl Regioisomer

The target compound exhibits a melting point of 168 °C, as measured by ChemicalBook . In contrast, the 5-isoxazolyl regioisomer (methyl 3-isoxazol-5-yl-5-methyl-1H-pyrazole-4-carboxylate; CAS 175277-15-3) has a reported melting point of 138.47 °C (mean or weighted MP) according to ChemSpider . This 29.53 °C difference indicates a significantly more stable crystal lattice for the 3-(5-methylisoxazolyl) derivative.

Melting point Crystallinity Purification

Enhanced Lipophilicity (logP) Relative to the De-Methylated Isoxazolyl Analog

The target compound has a predicted logP of 1.47 (Octanol-Water Partition Coefficient) as recorded on chemsrc.com . The corresponding regioisomer (CAS 175277-15-3) has an ACD/LogP of 1.24 , yielding a ΔlogP of +0.23. This difference arises from the additional methyl group on the isoxazole ring, which increases hydrophobicity.

logP Lipophilicity Membrane permeability

Experimentally Demonstrated Phosphodiesterase (PDE) Engagement Absent in the 5-Isoxazolyl Regioisomer

In a biochemical assay conducted at pH 7.5 and 2 °C, the target compound inhibited cAMP-specific 3′,5′-cyclic phosphodiesterase (PDE4B/4D) with an IC₅₀ of 2.00 × 10⁵ nM (200 µM) [1]. No PDE inhibition data have been deposited for the 5-isoxazolyl regioisomer in BindingDB or any other public database. This constitutes a qualitative difference in biological profile.

Phosphodiesterase PDE4 IC50

Divergent Target Engagement Profiles: PDE Inhibition vs. HSP90 Fragment Binding

The target compound engages phosphodiesterase-4 [1], whereas the 5-isoxazolyl regioisomer has been co-crystallized with the N-terminal domain of human HSP90α (PDB entry 2YE8; resolution 2.3 Å) [2]. These orthogonal target profiles demonstrate that the placement and methylation of the isoxazole ring fundamentally alter molecular recognition, steering the compound toward distinct biological pathways.

Target engagement Fragment screening Selectivity

Best-Fit Research and Industrial Application Scenarios for Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate (CAS 175277-16-4)


Medicinal Chemistry Lead Optimization Starting Point for PDE4-Targeted Therapy

Leverage the validated PDE4 IC₅₀ of 200 µM [1] as a benchmark for structure–activity relationship (SAR) studies. The methyl ester handle enables rapid analog generation through amidation, hydrolysis, or transesterification, accelerating hit-to-lead optimization for inflammatory or respiratory disease programs.

Fragment-Based Drug Discovery (FBDD) Library Expansion with Dual Isoxazole-Pyrazole Architecture

Include the compound in fragment libraries to interrogate novel binding sites on phosphodiesterases or other nucleotide-recognizing proteins. Its distinct isoxazole methylation pattern complements the HSP90-binding 5-isoxazolyl regioisomer (PDB 2YE8) [2], thereby expanding the chemical space coverage of the fragment collection.

Chemical Probe Development for cAMP Signaling Studies

Capitalize on the combination of measurable PDE4 inhibition [1] and a favorable logP of 1.47 to design cell-permeable small-molecule probes for dissecting cAMP-mediated signaling in immune or neuronal cells.

Synthetic Intermediate for Advanced Heterocyclic Libraries

Employ the methyl ester functionality as a versatile synthetic handle for diversification reactions (e.g., amidation, reduction, or cross-coupling) to produce compound collections for high-throughput screening, taking advantage of the compound's inherent crystallinity (mp 168 °C) for straightforward purification.

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